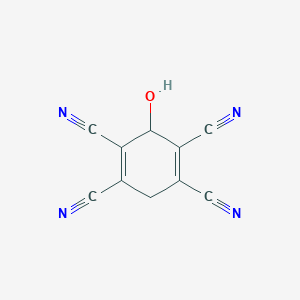
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with hydroxyl and tetracarbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several methods. One common approach involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of a molecular sieve . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in resonance-stabilized carbocation formation, which is crucial for its reactivity in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile: Similar structure but with oxo groups instead of hydroxyl groups.
1,2,4,5-Benzenetetracarbonitrile: A benzene ring with four nitrile groups, lacking the hydroxyl and diene features.
Uniqueness
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is unique due to its combination of hydroxyl and tetracarbonitrile groups on a cyclohexadiene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
789476-49-9 |
|---|---|
Fórmula molecular |
C10H4N4O |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3-hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10H4N4O/c11-2-6-1-7(3-12)9(5-14)10(15)8(6)4-13/h10,15H,1H2 |
Clave InChI |
SGVGRMYGOCIZMV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(C(=C1C#N)C#N)O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
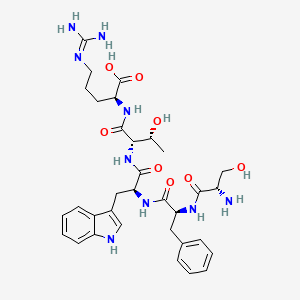
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
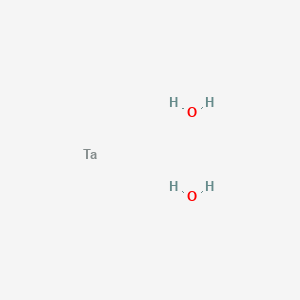
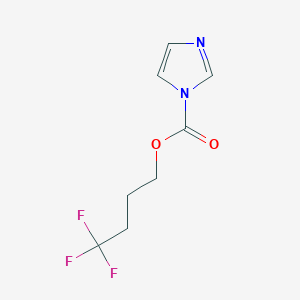

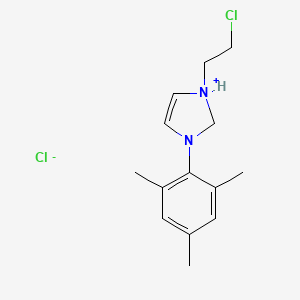

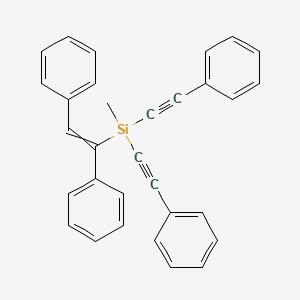
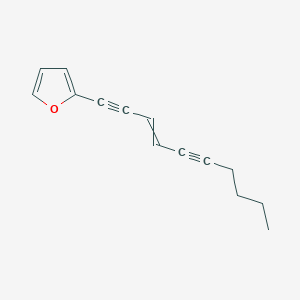

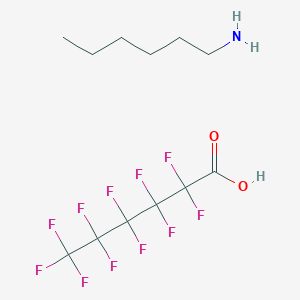
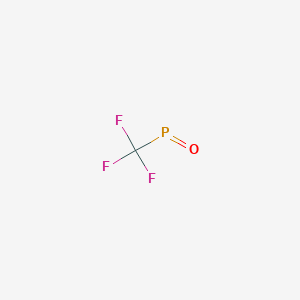
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
